molecular formula C31H37NO5 B11148299 3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one

3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one

Cat. No.: B11148299
M. Wt: 503.6 g/mol
InChI Key: HUDOGFZMHXVYKX-UHFFFAOYSA-N
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Description

3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-4,8-DIMETHYL-7-[(3-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a decahydroisoquinoline moiety, and a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-4,8-DIMETHYL-7-[(3-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE typically involves multi-step organic synthesis. The key steps include:

    Formation of the Decahydroisoquinoline Moiety: This can be achieved through the hydrogenation of isoquinoline derivatives under high pressure and temperature conditions.

    Attachment of the Chromenone Structure: This involves the condensation of a suitable chromenone precursor with the decahydroisoquinoline intermediate.

    Introduction of the Hydroxy Group: This step typically involves selective hydroxylation reactions using reagents such as osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the chromenone structure can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-4,8-DIMETHYL-7-[(3-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-4,8-DIMETHYL-7-[(3-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in key biological processes.

    Pathways: The compound may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **3-[3-(4A-HYDROXY-TETRAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-4,8-DIMETHYL-7-[(3-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE
  • **3-[3-(4A-HYDROXY-OCTAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-4,8-DIMETHYL-7-[(3-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE

Uniqueness

The unique combination of functional groups in 3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-4,8-DIMETHYL-7-[(3-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C31H37NO5

Molecular Weight

503.6 g/mol

IUPAC Name

3-[3-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-3-oxopropyl]-4,8-dimethyl-7-[(3-methylphenyl)methoxy]chromen-2-one

InChI

InChI=1S/C31H37NO5/c1-20-7-6-8-23(17-20)19-36-27-12-10-25-21(2)26(30(34)37-29(25)22(27)3)11-13-28(33)32-16-15-31(35)14-5-4-9-24(31)18-32/h6-8,10,12,17,24,35H,4-5,9,11,13-16,18-19H2,1-3H3

InChI Key

HUDOGFZMHXVYKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)CCC(=O)N4CCC5(CCCCC5C4)O)C)C

Origin of Product

United States

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